N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic Acid (TAPSO): A Technical Guide
N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic Acid (TAPSO): A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid, commonly referred to as TAPSO, is a zwitterionic biological buffer valued for its utility in a variety of biochemical and molecular biology applications. As a member of the 'Good's' buffers, it is characterized by its effective buffering capacity in the physiological pH range, minimal interaction with biological components, and high water solubility. This technical guide provides an in-depth overview of the core chemical and physical properties of TAPSO, its common applications, detailed experimental protocols, and its interactions with metal ions.
Introduction
TAPSO is a sulfonic acid-based zwitterionic buffer that belongs to the family of biological buffers developed by Dr. Norman Good and his colleagues. These buffers were designed to meet several criteria for biological research, including a pKa value between 6 and 8, high solubility in water, minimal solubility in organic solvents, and limited interference with biological processes. TAPSO, with a pKa of approximately 7.6 at 25°C, is particularly well-suited for maintaining a stable pH environment in the physiological range of 7.0 to 8.2.[1][2][3] Its chemical structure, featuring a tris(hydroxymethyl)methyl group, contributes to its high polarity and water solubility. This guide serves as a comprehensive resource for professionals utilizing TAPSO in their research endeavors.
Physicochemical Properties
The utility of TAPSO as a biological buffer is defined by its distinct physicochemical properties. These characteristics are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference |
| IUPAC Name | 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid | [1] |
| Synonyms | TAPSO, 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid | [1][2] |
| CAS Number | 68399-81-5 | [1] |
| Molecular Formula | C₇H₁₇NO₇S | [1] |
| Molar Mass | 259.28 g/mol | [1] |
| Appearance | White crystalline powder | [4] |
| pKa at 25°C | 7.635 (I=0) | [1] |
| Effective pH Range | 7.0 – 8.2 | [1][2][4] |
| d(pKa)/dT (°C⁻¹) | -0.020 | [5] |
| Solubility in Water | 100 mg/mL (385.68 mM); requires sonication for dissolution. | [4] |
| Solubility in DMSO | 50 mg/mL (192.84 mM); requires sonication for dissolution. | [4] |
| Storage (Powder) | Room temperature | [4] |
| Storage (Solution) | -20°C for 1 month or -80°C for 6 months (protect from light) | [4] |
Chemical Structure and Buffering Mechanism
The chemical structure of TAPSO is fundamental to its function as a zwitterionic buffer. The molecule contains both a tertiary amine and a sulfonic acid group. The sulfonic acid group is strongly acidic and is deprotonated at physiological pH, carrying a negative charge. The tertiary amine has a pKa in the neutral range, allowing it to be protonated or deprotonated to buffer against pH changes.
The buffering action of TAPSO is centered around the protonation and deprotonation of its tertiary amine group. The sulfonic acid group remains deprotonated and negatively charged within the effective buffering range.
Applications in Research
TAPSO's properties make it a versatile buffer for a wide range of applications in biological and biochemical research:
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Cell Culture: It is used as a component of cell culture media to maintain a stable pH, which is crucial for cell viability and growth.
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Enzyme Assays: TAPSO is frequently employed in enzyme assays where a constant pH in the neutral to slightly alkaline range is required for optimal enzyme activity.
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Electrophoresis: Its zwitterionic nature makes it a suitable buffer component for various electrophoretic techniques.
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Protein Purification and Analysis: TAPSO can be used in buffers for chromatography and other protein purification methods to maintain protein stability and function.
Metal Ion Interactions
TAPSO is known to interact with various metal ions, which can be a critical consideration in experimental design. The strength of these interactions varies depending on the metal ion.
Table of TAPSO-Metal Ion Interactions:
| Metal Ion | Interaction Strength |
| Mg²⁺, Ca²⁺, Fe²⁺/³⁺, Cu²⁺, Pb²⁺ | Strong |
| Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺ | Weak to Moderate |
Note: This information is based on qualitative descriptions from manufacturer literature and published research. Specific stability constants (log K) can be found in specialized chemical literature.[4]
Experimental Protocols
Preparation of a 1 M TAPSO Stock Solution
Materials:
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TAPSO powder (M.W. 259.28 g/mol )
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High-purity, deionized water
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5 M NaOH solution
-
Calibrated pH meter
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Stir plate and stir bar
-
Volumetric flask
Procedure:
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Weigh out 259.28 g of TAPSO powder and transfer it to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved. Gentle warming may be required to aid dissolution.
-
Cool the solution to room temperature.
-
Adjust the pH of the solution to the desired value (e.g., 7.6) using a 5 M NaOH solution. Monitor the pH continuously with a calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
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Add deionized water to bring the final volume to 1 L.
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Sterilize the solution by filtering it through a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
General Protocol for an Enzyme Assay using TAPSO Buffer
This protocol provides a general workflow for a typical colorimetric enzyme assay. The specific concentrations of the substrate, enzyme, and any cofactors, as well as the incubation time and temperature, will need to be optimized for the specific enzyme being studied.
Procedure:
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Prepare the Assay Buffer: Prepare a working solution of TAPSO buffer at the desired concentration and pH (e.g., 50 mM TAPSO, pH 7.6).
-
Prepare Reagents: Prepare stock solutions of the enzyme and substrate in the TAPSO assay buffer.
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Assay Setup: In a 96-well microplate, add the appropriate volume of TAPSO assay buffer to each well.
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Add Substrate: Add the substrate solution to each well.
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Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding the enzyme solution to each well.
-
Incubation: Incubate the reaction mixture for a specific period (e.g., 10-30 minutes) at the assay temperature.
-
Stop Reaction (Optional): If necessary, stop the reaction by adding a stop solution.
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Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the enzyme activity based on the change in absorbance over time, using a standard curve if necessary.
Synthesis and Purification
While detailed, proprietary synthesis methods are specific to chemical manufacturers, a general synthetic route for TAPSO involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with 3-chloro-2-hydroxypropanesulfonic acid or a related precursor.
The purification of TAPSO is typically achieved through recrystallization from an aqueous-organic solvent mixture to yield a high-purity crystalline product. Quality control measures often include titration to determine purity, spectroscopy (NMR, IR) to confirm structure, and measurement of pH and pKa to ensure proper buffering characteristics.
Conclusion
N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (TAPSO) is a robust and reliable zwitterionic buffer for a wide array of applications in life science research. Its favorable pKa, high solubility, and minimal interference with biological systems make it an excellent choice for maintaining stable pH conditions in enzyme assays, cell culture, and other biochemical applications. This guide provides the core technical information required for the effective use of TAPSO in a laboratory setting. Researchers should always consider the potential for metal ion chelation and the temperature dependence of the pKa when designing their experiments.
References
- 1. Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid (TAPSO) From (278.15 to 328.15) K [scirp.org]
- 2. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 3. discofinechem.com [discofinechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological buffers pKa calculation [reachdevices.com]
